molecular formula C15H24N2O2 B4179941 4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE

4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE

Cat. No.: B4179941
M. Wt: 264.36 g/mol
InChI Key: CRUSCWSCZVXABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound featuring a cyclohexane ring substituted with a tert-butyl group and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE typically involves the formation of the isoxazole ring followed by its attachment to the cyclohexane carboxamide. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the cyclohexane ring.

    Substitution: The tert-butyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring may yield different oxo derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to its specific combination of a cyclohexane ring, tert-butyl group, and isoxazole moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not fulfill.

Properties

IUPAC Name

4-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-10-9-13(17-19-10)16-14(18)11-5-7-12(8-6-11)15(2,3)4/h9,11-12H,5-8H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUSCWSCZVXABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCC(CC2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 2
4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.